2-(Aminomethyl)-4-bromoaniline
Description
Significance of Aniline (B41778) Derivatives in Contemporary Chemistry
Aniline and its derivatives are foundational to modern chemistry, serving as precursors to a vast array of industrial and pharmaceutical products. wikipedia.orgresearchgate.net Their importance stems from the reactivity of the amino group, which can be readily modified to create diverse functionalities. researchgate.net This has led to their use in the manufacturing of polymers, rubber, agricultural chemicals, and dyes. wikipedia.orgtransparencymarketresearch.com
In medicine, aniline derivatives have a long history, with early examples like acetanilide (B955) and phenacetin (B1679774) being used as analgesics. wikipedia.orgtransparencymarketresearch.com Today, they are integral to the synthesis of many drugs, including paracetamol (acetaminophen). wikipedia.org The ability of the amino group to form hydrogen bonds is a key factor in the biological activity of many aniline-based pharmaceuticals. researchgate.net The versatility of aniline derivatives continues to drive research into new applications, particularly in medicinal chemistry and materials science. mdpi.comnih.gov
Overview of Brominated Aromatic Amines in Chemical Synthesis
The introduction of a bromine atom to an aromatic amine, creating a brominated aromatic amine, significantly enhances its synthetic utility. tandfonline.comrsc.org These compounds are key intermediates in the synthesis of a wide range of biologically active molecules and organometallic reagents. tandfonline.com The bromine atom is a versatile functional group that can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. tandfonline.comresearchgate.net
Bromination of aromatic amines can sometimes be challenging, with the potential for the formation of multiple products. acs.org However, various methods have been developed to achieve regioselective bromination, providing specific isomers for targeted synthesis. tandfonline.comacs.orgorganic-chemistry.org The presence of bromine can also influence the biological activity of a molecule, making brominated anilines valuable building blocks in the development of new pharmaceuticals, including anticancer and antimicrobial agents. vulcanchem.comketonepharma.com Furthermore, the bromine atom can enhance properties like flame retardancy in materials science applications. vulcanchem.com
Research Trajectory and Future Directions for 2-(Aminomethyl)-4-bromoaniline
Current research on this compound focuses on leveraging its bifunctional nature for the synthesis of novel compounds. The presence of both a primary amine and an aminomethyl group allows for selective reactions at different sites. For instance, one of the amino groups can be protected while the other is reacted, and then the protecting group can be removed to allow for further functionalization.
One promising area of research is the use of this compound as a precursor for the synthesis of heterocyclic compounds, such as quinazolines. rsc.org Dihydroquinazolines, for example, can be synthesized through the reaction of 2-(aminomethyl)anilines with various electrophiles. mdpi.com These heterocyclic systems are of significant interest in medicinal chemistry due to their wide range of biological activities.
Future research is likely to explore the use of this compound in the following areas:
Medicinal Chemistry: As a scaffold for the development of new therapeutic agents. Its structure could be a key component in designing molecules that target specific enzymes or receptors. vulcanchem.com
Materials Science: The bromine atom makes it a candidate for incorporation into polymers to enhance properties such as flame retardancy. vulcanchem.com It could also be used in the synthesis of novel liquid crystals. vulcanchem.com
Coordination Chemistry: The aminomethyl-substituted aniline structure can act as a bidentate ligand, forming complexes with transition metals. These complexes could have applications in catalysis or as cytotoxic agents against cancer cells. vulcanchem.com
The continued exploration of the reactivity and applications of this compound is expected to yield new and valuable contributions to the field of chemistry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(aminomethyl)-4-bromoaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c8-6-1-2-7(10)5(3-6)4-9/h1-3H,4,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPHLUCMHXXHEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70629202 | |
| Record name | 2-(Aminomethyl)-4-bromoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
771583-12-1 | |
| Record name | 2-(Aminomethyl)-4-bromoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 2 Aminomethyl 4 Bromoaniline
Established Synthetic Pathways to 2-(Aminomethyl)-4-bromoaniline and Related Diamines
The preparation of this compound relies on key organic transformations that allow for the precise placement of functional groups on the aromatic ring. These pathways include the reduction of nitrile precursors, specialized amination reactions, and multi-step sequences starting from basic aromatic compounds.
Reduction of Nitrile Precursors: Efficacy and Selectivity
A primary and effective route to synthesizing this compound involves the reduction of a nitrile precursor, specifically 2-amino-5-bromobenzonitrile. The conversion of the nitrile group (-CN) to an aminomethyl group (-CH₂NH₂) is a well-established transformation in organic synthesis. youtube.com
This reduction can be achieved through several methods, each offering different advantages in terms of yield, selectivity, and reaction conditions. Catalytic hydrogenation is a common and efficient method, typically employing catalysts such as Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. acsgcipr.org This approach is generally clean and produces high yields of the primary amine. acsgcipr.org
Alternatively, chemical reducing agents can be used. Lithium aluminum hydride (LiAlH₄) is a powerful reagent capable of reducing nitriles to primary amines. youtube.com Another option is diisopropylaminoborane, which, in the presence of a catalytic amount of lithium borohydride (LiBH₄), can reduce a wide range of aromatic nitriles to their corresponding primary amines in excellent yields. nih.govorganic-chemistry.org This method is noted for its mild conditions and tolerance of various functional groups. For instance, benzonitriles with electron-withdrawing groups tend to undergo reduction more rapidly and with higher yields. nih.gov
The selectivity of these reduction methods is crucial, particularly to avoid side reactions such as the formation of secondary or tertiary amines. acsgcipr.org The choice of catalyst and reaction conditions plays a significant role in maximizing the yield of the desired primary amine.
Table 1: Comparison of Reducing Agents for Nitrile to Amine Conversion
| Reducing Agent | Typical Conditions | Advantages | Potential Issues |
|---|---|---|---|
| Catalytic Hydrogenation (e.g., Pd/C, Ra-Ni) | H₂ gas, pressure, solvent (e.g., ethanol, methanol) | High yields, clean reaction, scalable | Requires specialized pressure equipment, potential for over-reduction |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup | Powerful reducing agent, high yields | Highly reactive with water and protic solvents, requires careful handling |
Advanced Amination Reactions in the Presence of Bromine Substituents
Introducing the aminomethyl group in the presence of a bromine substituent requires careful consideration of the reaction conditions to avoid unwanted side reactions involving the halogen.
Reductive amination is a versatile method for forming amines from carbonyl compounds. organic-chemistry.org In a hypothetical pathway to this compound, one could envision the reductive amination of 2-amino-5-bromobenzaldehyde. This one-pot reaction would involve the condensation of the aldehyde with an ammonia source to form an imine, which is then reduced in situ to the desired primary amine. nih.gov Various reducing agents can be employed, including sodium borohydride or catalytic hydrogenation. researchgate.net The success of this approach hinges on the selective reduction of the imine intermediate without affecting the bromo substituent or the aromatic amino group. In situ-generated cobalt catalysts have been shown to be effective for reductive aminations under mild conditions. nih.gov
Starting with the readily available 4-bromoaniline (B143363), the aminomethyl group can be introduced at the ortho position. The Mannich reaction is a classic method for the aminomethylation of acidic C-H bonds. nih.gov While aniline (B41778) itself is not typically a substrate, modifications of this reaction could potentially be employed. A more direct approach would be an electrophilic aminomethylation. This could involve reacting 4-bromoaniline with formaldehyde and a suitable amine source under conditions that favor ortho-substitution. The challenge lies in controlling the regioselectivity, as the amino group in aniline is a strong ortho-, para-directing group. Since the para position is already occupied by bromine, substitution is directed to the ortho positions.
Multi-step Preparations from Simpler Aromatic Compounds
Building the target molecule from simpler aromatic precursors allows for precise control over the substitution pattern. A key step in such a multi-step synthesis is the regioselective bromination of an aminated system.
The direct bromination of anilines is often difficult to control due to the strong activating nature of the amino group, which can lead to multiple substitutions. To achieve regioselective bromination, particularly at the para-position, the amino group is often protected. Acetanilide (B955), formed by the acetylation of aniline, is a common intermediate. The acetyl group moderates the activating effect of the amine and sterically hinders the ortho positions, thereby directing electrophilic substitution, such as bromination, to the para position. The protecting group can then be removed by hydrolysis to regenerate the free amine.
Recent advances have focused on more direct and environmentally friendly methods. Copper-catalyzed bromination has emerged as a practical approach for the regioselective bromination of anilines. researchgate.net For instance, using copper(II) bromide in ethanol can selectively brominate a variety of aniline derivatives under mild conditions. tandfonline.comexlibrisgroup.com Another method involves the use of copper halides in ionic liquids, which can achieve high yields and high regioselectivity for para-bromination of unprotected anilines. nih.gov These copper-mediated methods offer an alternative to traditional bromination that can be more efficient and selective. acs.org
Table 2: Reagents for Regioselective Bromination of Anilines
| Brominating Agent/System | Key Features | Selectivity |
|---|---|---|
| N-Bromosuccinimide (NBS) | Widely used, mild brominating agent | Can be highly regioselective, often used with protected anilines |
| Copper(II) Bromide (CuBr₂) | Catalytic or stoichiometric use, mild conditions | Good to excellent para-selectivity, especially in specific solvents like ionic liquids or ethanol tandfonline.comnih.gov |
Novel and Green Synthetic Approaches for this compound
Recent advancements in chemical synthesis have emphasized the development of environmentally benign and more efficient processes. These principles are applicable to the synthesis of this compound and its precursors, focusing on safer solvents, improved catalytic systems, and optimized reaction conditions to reduce waste and energy consumption.
Copper(II) Bromide (CuBr₂): This reagent can serve as both an oxidant and a bromine source for the para-bromination of unprotected anilines, offering a method with shorter synthesis steps and high selectivity for the desired para-isomer. google.com
Iron Oxide (Fe₂O₃): In amination reactions, such as the conversion of bromobenzene precursors, catalysts based on iron oxide on a carbon support have been used effectively with hydrazine hydrate as the aminating agent. chemicalbook.com This highlights a method for efficiently introducing the amino group. chemicalbook.com
Palladium Nanocrystals (Pd NCs): For more complex syntheses involving carbon-carbon bond formation, 4-bromoaniline can act as an aryl halide substrate in Heck cross-coupling reactions. chemicalbook.com These reactions are effectively facilitated by palladium nanocrystals supported on covalent organic frameworks (COFs), demonstrating the use of advanced catalytic materials. chemicalbook.com
The application of such catalytic systems can significantly enhance the efficiency of synthesizing the this compound scaffold.
The yield and purity of this compound are highly dependent on the careful optimization of reaction conditions. Key parameters include the choice of solvent, temperature, reaction time, and the nature of the catalyst. The solvent can influence the solubility of reagents and the stability of intermediates, thereby affecting the reaction rate and outcome. For instance, in related syntheses of substituted anilines, a screening of solvents such as ethanol, THF, and acetonitrile revealed significant differences in reaction success and yield. acs.org Similarly, temperature control is crucial; some reactions may not proceed at room temperature but can be driven to completion under reflux. acs.org The following conceptual table illustrates how reaction parameters can be optimized for a generic synthetic step.
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | THF | 25 | 24 | No Reaction |
| 2 | CH₃CN | 82 (Reflux) | 24 | Low |
| 3 | Ethanol | 25 | 15 | Good |
| 4 | Ethanol | 78 (Reflux) | 8 | Excellent |
This table is a conceptual representation based on general optimization principles and does not represent actual experimental data for the synthesis of this compound.
Reactivity and Derivatization of 2 Aminomethyl 4 Bromoaniline
Mechanistic Studies of Reactions Involving 2-(Aminomethyl)-4-bromoaniline
The unique arrangement of a halogen and two distinct primary amine groups—one aromatic and one benzylic—on the this compound scaffold dictates its chemical behavior. The interplay between these functional groups allows for a range of mechanistically diverse reactions.
Nucleophilic Substitution Reactions of the Bromine Atom
The bromine atom attached to the aromatic ring of this compound serves as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. wikipedia.org Aromatic rings are typically electron-rich and resistant to nucleophilic attack. However, the presence of activating groups can render them susceptible to such substitutions. wikipedia.orglibretexts.org In an SNAr reaction, a potent nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com The departure of the leaving group then restores the aromaticity of the ring.
For SNAr to occur, the aromatic ring generally requires strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negative charge of the Meisenheimer intermediate. wikipedia.orgmasterorganicchemistry.com While this compound does not possess classic, powerful electron-withdrawing groups like a nitro group, the collective electronic effects of the substituents and the use of strong nucleophiles can facilitate substitution. The bromine atom can be replaced by various nucleophiles, such as hydroxyl or alkyl groups, under appropriate conditions. smolecule.com
The general mechanism proceeds in two steps:
Addition of the nucleophile: The nucleophile adds to the carbon bearing the bromine atom, breaking the aromaticity and forming the negatively charged Meisenheimer complex.
Elimination of the leaving group: The aromaticity is restored upon the elimination of the bromide ion.
The rate-determining step is typically the initial attack by the nucleophile to form the stabilized anion. masterorganicchemistry.com
Reactivity of the Amino Groups (Primary and Aminomethyl)
This compound possesses two primary amine groups with distinct reactivity profiles: an aromatic amine (-NH₂) attached directly to the benzene (B151609) ring and an aminomethyl group (-CH₂NH₂) where the amine is benzylic.
Aromatic Amino Group: The lone pair of electrons on the nitrogen of the aromatic amine is delocalized into the π-system of the benzene ring. This resonance effect reduces its basicity and nucleophilicity compared to a typical primary amine.
Aminomethyl Group: The aminomethyl group is a primary, benzylic amine. It is electronically isolated from the aromatic ring by a methylene (B1212753) (-CH₂) bridge. Consequently, its lone pair is localized on the nitrogen atom, making it significantly more basic and nucleophilic than the aromatic amine group.
This difference in reactivity allows for selective transformations. Under many conditions, the aminomethyl group will react preferentially with electrophiles. For instance, in cyclization reactions, the more nucleophilic aminomethyl group can initiate an intramolecular reaction, which is then completed by the involvement of the less reactive aromatic amine. semanticscholar.org Furthermore, the presence of two distinct amine groups allows the molecule to function as a bidentate ligand in coordination chemistry, forming stable complexes with transition metals. vulcanchem.com
Cyclization Reactions and Heterocyclic Compound Formation
The ortho-disposed amino and aminomethyl groups make this compound an excellent precursor for the synthesis of nitrogen-containing heterocyclic systems through intramolecular cyclization reactions.
One of the most significant applications of 2-(aminomethyl)anilines is in the synthesis of quinazoline (B50416) and its derivatives, which are privileged structures in medicinal chemistry. nih.govnih.gov A notable method involves the annulation of 2-(aminomethyl)anilines with electrophilically activated nitroalkanes. semanticscholar.org In this reaction, polyphosphoric acid activates the nitroalkane, which then serves as a one-carbon electrophile. The reaction with this compound proceeds to form 6-bromo-3,4-dihydroquinazolines. semanticscholar.org
The proposed mechanism involves the initial reaction between the more nucleophilic aminomethyl group and the activated nitroalkane, followed by an intramolecular cyclization involving the aromatic amine to form the dihydroquinazoline (B8668462) ring. semanticscholar.org This strategy provides a direct route to substituted dihydroquinazolines, which can be further modified. semanticscholar.org
Below is a table summarizing the synthesis of various 6-bromo-3,4-dihydroquinazolines from this compound and different nitroalkanes.
| Reactant (Nitroalkane) | Product | Yield (%) | Reference |
|---|---|---|---|
| Nitroethane | 6-Bromo-2-methyl-3,4-dihydroquinazoline | 89 | semanticscholar.org |
| 1-Nitropropane | 6-Bromo-2-ethyl-3,4-dihydroquinazoline | 94 | semanticscholar.org |
| 2-Nitropropane | 6-Bromo-2,2-dimethyl-3,4-dihydroquinazoline | 85 | semanticscholar.org |
| Nitrocyclohexane | 6-Bromo-spiro[quinazoline-2,1'-cyclohexane]-3,4-dihydro | 91 | semanticscholar.org |
Schiff bases are compounds containing an imine (C=N) group, typically formed by the condensation of a primary amine with an aldehyde or a ketone. internationaljournalcorner.comprojectshelve.com These compounds and their metal complexes have a wide range of applications. Given its two primary amine groups, this compound can potentially form Schiff bases at either the aromatic or the aminomethyl position, or both.
Based on the higher nucleophilicity of the aminomethyl group, it is expected to react preferentially with aldehydes or ketones under standard condensation conditions (e.g., reflux in an alcohol solvent with an acid catalyst). ijacskros.com This would lead to the formation of a mono-Schiff base at the benzylic position while leaving the less reactive aromatic amine untouched. Under more forcing conditions or with an excess of the carbonyl compound, the formation of a di-Schiff base is also conceivable. The resulting Schiff bases, particularly those derived from salicylaldehydes or other carbonyls with additional donor atoms, can act as versatile ligands for coordinating with metal ions. The ability of the parent molecule to act as a bidentate ligand through its two amine nitrogens further highlights its potential in coordination chemistry. vulcanchem.com
Cross-Coupling Reactions Utilizing this compound
The carbon-bromine bond in this compound is a key functional handle for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the synthesis of complex molecular architectures. vulcanchem.com
The most common cross-coupling reactions for aryl bromides include the Suzuki, Heck, and Buchwald-Hartwig amination reactions.
Suzuki Coupling: This reaction pairs an organoboron compound (like a boronic acid or ester) with an organohalide. libretexts.org For this compound, a Suzuki coupling would create a new C-C bond at the C4 position, allowing for the introduction of various aryl, heteroaryl, or vinyl groups. This is a valuable strategy for creating derivatives with potential applications as antimicrobial agents. vulcanchem.comcommonorganicchemistry.com
Heck Coupling: The Heck reaction forms a C-C bond by coupling an organohalide with an alkene. nrochemistry.com This would allow for the attachment of a vinyl group to the C4 position of the aniline (B41778) ring, yielding substituted styrenes that can be further functionalized. The reaction typically proceeds via oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by migratory insertion of the alkene and β-hydride elimination. nrochemistry.com
Buchwald-Hartwig Amination: This reaction forms a new C-N bond by coupling an aryl halide with a primary or secondary amine. wikipedia.orgnumberanalytics.com Applying this reaction to this compound would replace the bromine atom with a new amino group, leading to the synthesis of substituted phenylenediamines. The reaction requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. nrochemistry.comorganic-chemistry.org
The table below summarizes the potential cross-coupling reactions for this compound.
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Reagents |
|---|---|---|---|
| Suzuki Coupling | Organoboron Compound (e.g., R-B(OH)₂) | Aryl-Aryl, Aryl-Vinyl (C-C) | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) |
| Heck Coupling | Alkene (e.g., H₂C=CHR) | Aryl-Vinyl (C-C) | Pd Catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) |
| Buchwald-Hartwig Amination | Amine (e.g., R₂NH) | Aryl-Nitrogen (C-N) | Pd Catalyst, Phosphine Ligand, Base (e.g., NaOtBu) |
Palladium-Catalyzed Coupling Reactions (e.g., Heck, Suzuki)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromine substituent on this compound makes it a suitable substrate for such transformations.
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of aryl or vinyl halides with alkenes. organic-chemistry.orgnumberanalytics.com While specific examples detailing the Heck reaction of this compound are not prevalent in the provided search results, the general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by alkene insertion, β-hydride elimination, and reductive elimination to regenerate the catalyst. numberanalytics.com This methodology has been successfully applied to related bromoaniline systems. For instance, intramolecular Heck reactions of 2/3-aryl(amino)methyl-3/2-bromoindoles have been utilized to synthesize complex heterocyclic structures. acs.orgresearchgate.net The reaction conditions for Heck couplings typically involve a palladium source like Pd(OAc)₂, a phosphine ligand, a base, and a suitable solvent. commonorganicchemistry.com
Suzuki Coupling: The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. nih.govresearchgate.net This reaction is widely used in the synthesis of biaryl compounds, which are important in pharmaceuticals and materials science. researchgate.net The Suzuki reaction of 4-bromoaniline (B143363) with various aryl boronic acids has been shown to proceed with excellent yields, even with sterically hindered or electron-deficient partners. researchgate.net A recently developed method for the Suzuki-Miyaura cross-coupling of unprotected ortho-bromoanilines with a variety of boronic esters has demonstrated good to excellent yields, highlighting the feasibility of such reactions without the need for protecting the amine functionality. nih.gov Given these precedents, this compound is expected to be a viable substrate for Suzuki coupling, allowing for the introduction of various aryl, alkyl, alkenyl, and heteroaromatic groups at the 4-position.
The general conditions for a Suzuki coupling reaction are outlined in the table below:
| Component | Example | Purpose |
| Aryl Halide | This compound | Substrate |
| Organoboron Reagent | Phenylboronic acid | Coupling Partner |
| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Catalyzes the reaction |
| Base | K₂CO₃, Cs₂CO₃ | Activates the organoboron reagent |
| Solvent | DMF, 2-MeTHF | Reaction medium |
Buchwald-Hartwig Amination with Related Bromoanilines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, offering a milder alternative to traditional methods. wikipedia.org
While direct studies on the Buchwald-Hartwig amination of this compound are not explicitly detailed, extensive research on related bromoanilines provides a strong basis for its expected reactivity. The reaction is catalyzed by palladium complexes with various phosphine ligands. uevora.pt The choice of ligand is crucial and has evolved through several "generations" to accommodate a wider range of substrates and reaction conditions. wikipedia.org For instance, bidentate phosphine ligands like BINAP and DPPF were instrumental in extending the reaction to primary amines. wikipedia.org
A nickel-catalyzed Buchwald-Hartwig-type amination has been developed that shows high selectivity for aryl iodides in the presence of aryl bromides and chlorides, proceeding smoothly in the presence of a phenylboronic ester as an activator. acs.org Furthermore, palladium-catalyzed C-N coupling of o-bromoaldimine with o-bromoaniline has been successfully employed in the synthesis of dibenzodiazepines. uevora.pt These examples with structurally similar anilines underscore the potential of this compound to undergo Buchwald-Hartwig amination to form more complex diaryl or alkyl-aryl amines.
A representative table of conditions for Buchwald-Hartwig amination is provided below:
| Component | Example | Purpose |
| Aryl Halide | Bromoaniline derivative | Substrate |
| Amine | Primary or secondary amine | Coupling Partner |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Catalyst precursor |
| Ligand | SPhos, BINAP, DPPF | Stabilizes and activates the catalyst |
| Base | Cs₂CO₃, K₃PO₄ | Deprotonates the amine |
| Solvent | Toluene, THF | Reaction medium |
Formation of Coordination Complexes and Supramolecular Assemblies
The presence of two nitrogen donor atoms in the aminomethyl and aniline moieties makes this compound an interesting candidate for the formation of coordination complexes and supramolecular structures.
Chelation Chemistry and Ligand Design
The aminomethyl and amino groups of this compound can act as donor sites, allowing the molecule to function as a bidentate ligand. vulcanchem.com This chelation ability is a key aspect of its coordination chemistry. The design of ligands based on this scaffold can be tailored for specific metal ions and applications. For instance, aminomethyl-substituted anilines have been shown to act as bidentate ligands in transition metal complexes, which can influence their biological activity. vulcanchem.com
The synthesis of metal complexes with related ligands, such as those derived from 5-amino-8-hydroxyquinoline, has been extensively studied. derpharmachemica.com These studies demonstrate the formation of stable chelates with various transition metals. derpharmachemica.com The aminomethyl group in this compound provides a flexible arm for coordination, which can influence the geometry and stability of the resulting metal complex.
Structural Analysis of Metal-Ligand Complexes
The structural analysis of metal complexes formed with ligands similar to this compound reveals important information about their coordination geometry and stoichiometry. For example, complexes of a ligand containing a quinazolinone and a 4-bromoaniline moiety with transition metals like Cu²⁺, Ni²⁺, Co²⁺, Mn²⁺, and Zn²⁺ have been synthesized and characterized. derpharmachemica.comresearchgate.net
Spectroscopic techniques such as IR, NMR, and electronic spectroscopy, along with magnetic susceptibility measurements, are crucial for elucidating the structures of these complexes. derpharmachemica.comresearchgate.net Studies on related systems have proposed octahedral geometries for Co²⁺, Ni²⁺, and Mn²⁺ complexes, a distorted octahedral geometry for Cu²⁺, and a tetrahedral geometry for Zn²⁺ complexes, with a metal-to-ligand ratio of 1:2. derpharmachemica.comresearchgate.net The table below summarizes the expected coordination geometries for different metal ions based on studies of similar ligands.
| Metal Ion | Coordination Number | Typical Geometry |
| Co²⁺ | 6 | Octahedral |
| Ni²⁺ | 6 | Octahedral |
| Mn²⁺ | 6 | Octahedral |
| Cu²⁺ | 6 | Distorted Octahedral |
| Zn²⁺ | 4 | Tetrahedral |
The bromine atom on the aniline ring can also play a role in the solid-state packing of these complexes through halogen bonding, potentially influencing the formation of supramolecular assemblies.
Advanced Characterization Techniques and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful method for determining the precise arrangement of atoms in a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, one can deduce the chemical environment, connectivity, and spatial relationships of atoms.
Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms in a molecule. The spectrum of 2-(Aminomethyl)-4-bromoaniline is expected to show distinct signals for the aromatic protons, the aminomethyl (-CH₂NH₂) protons, and the protons of the two different amine groups.
The aromatic region would feature signals from the three protons on the benzene (B151609) ring. Their chemical shifts and splitting patterns are dictated by the electronic effects of the three substituents: the electron-donating amino (-NH₂) and aminomethyl (-CH₂NH₂) groups, and the electron-withdrawing bromo (-Br) group. The proton positioned between the two amino-functional groups is expected to be the most shielded (lowest chemical shift), while the proton adjacent to the bromine atom would be the most deshielded (highest chemical shift). The expected splitting pattern would be complex due to ortho and meta couplings between the non-equivalent protons.
The benzylic protons of the aminomethyl group (-CH₂) would likely appear as a singlet, integrating to two protons. The protons on the primary amine (-NH₂) and the aminomethyl group's amine (-NH₂) would typically appear as broad singlets, and their chemical shifts can be variable depending on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.
Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |
|---|---|---|---|
| Aromatic CH | 6.5 - 7.5 | Multiplet (or dd, d) | Position influenced by -Br, -NH₂, and -CH₂NH₂ substituents. |
| Ar-NH₂ | 3.5 - 5.0 | Broad Singlet | Chemical shift is solvent and concentration-dependent. |
| -CH₂- | 3.7 - 4.2 | Singlet | Typical range for benzylic protons adjacent to an amine. |
Note: The data in this table is predictive and based on the analysis of structurally similar compounds.
Carbon-13 NMR spectroscopy provides information on the carbon skeleton of the molecule. The proton-decoupled ¹³C NMR spectrum of this compound is expected to show seven distinct signals, corresponding to the seven carbon atoms in the molecule.
The six aromatic carbons would have chemical shifts between approximately 110 and 150 ppm. The carbon atom bonded to the bromine (C-Br) would be found at the lower end of this range (around 110-115 ppm), while the carbons bonded to the nitrogen atoms (C-NH₂ and C-CH₂NH₂) would be shifted downfield to the 140-150 ppm region due to the deshielding effect of the nitrogen atoms. The remaining aromatic carbons would appear at intermediate shifts. The single aliphatic carbon of the aminomethyl group (-CH₂) is expected to have a chemical shift in the range of 40-50 ppm.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| Aromatic C-Br | 110 - 115 | Shielded due to the heavy atom effect of bromine. |
| Aromatic C-H | 115 - 135 | Specific shifts depend on the position relative to substituents. |
| Aromatic C-N | 140 - 150 | Deshielded by the electronegative nitrogen atom. |
Note: The data in this table is predictive and based on the analysis of structurally similar compounds.
Heteronuclear NMR techniques, such as Phosphorus-31 NMR (³¹P NMR), are not applicable to this compound itself but are essential for characterizing its derivatives that contain phosphorus. If, for example, the primary amine groups of this compound were to react with a phosphorus-containing reagent (e.g., a chlorophosphine or chlorophosphate) to form a new C-N-P bond, ³¹P NMR would be a critical tool for analysis.
The chemical shift in a ³¹P{¹H} NMR spectrum is highly sensitive to the oxidation state, coordination number, and chemical environment of the phosphorus atom. A derivative could potentially be used in the synthesis of novel ligands for catalysis or as building blocks for bioactive molecules. However, a review of the scientific literature indicates that phosphorus-containing derivatives of this compound have not been reported, and therefore no experimental ³¹P NMR data is available for discussion.
Infrared (IR) and UV-Visible Spectroscopy
Vibrational and electronic spectroscopies provide complementary information to NMR, confirming the presence of specific functional groups and characterizing the electronic structure of the molecule.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups.
The N-H stretching vibrations of the two primary amine groups (-NH₂) are expected to appear as a pair of medium-to-strong bands in the 3300-3500 cm⁻¹ region. The aromatic C-H stretching vibrations would be observed as weaker bands just above 3000 cm⁻¹. The aliphatic C-H stretching of the methylene (B1212753) (-CH₂) group would appear just below 3000 cm⁻¹.
In the fingerprint region (below 1650 cm⁻¹), several key absorptions would be present. The N-H bending (scissoring) vibration of the primary amines would be found around 1600-1640 cm⁻¹. Aromatic C=C ring stretching vibrations typically appear in the 1450-1600 cm⁻¹ range. The C-N stretching vibrations for the aromatic and aliphatic amines would be located in the 1250-1350 cm⁻¹ and 1020-1250 cm⁻¹ regions, respectively. Finally, a characteristic band for the C-Br stretching vibration is expected at lower frequencies, typically in the 500-650 cm⁻¹ range.
Table 3: Expected IR Absorption Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (primary amines) | 3300 - 3500 | Medium - Strong (doublet) |
| Aromatic C-H Stretch | 3000 - 3100 | Weak - Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Weak - Medium |
| N-H Bend (primary amines) | 1600 - 1640 | Medium - Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium (multiple bands) |
| C-N Stretch (aromatic) | 1250 - 1350 | Medium - Strong |
| C-N Stretch (aliphatic) | 1020 - 1250 | Medium |
Note: The data in this table is based on typical frequency ranges for the specified functional groups.
UV-Visible spectroscopy provides insight into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from π → π* transitions within the substituted benzene ring. Aniline (B41778) and its derivatives typically show two main absorption bands.
The first, more intense band (the E2-band) is expected around 230-250 nm, corresponding to a π → π* transition of the benzene ring. The second, less intense band (the B-band), which is characteristic of the benzene chromophore, would appear at longer wavelengths, likely in the 280-300 nm range. The presence of the amino groups (auxochromes) causes a bathochromic (red) shift of these absorptions compared to unsubstituted benzene, moving them to longer wavelengths. The bromine atom may also contribute to a slight red shift. The exact positions (λmax) and intensities (molar absorptivity, ε) of these bands would be dependent on the solvent used.
X-ray Crystallography and Diffraction Studies
X-ray crystallography is a pivotal technique for determining the precise arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, a detailed three-dimensional model of the molecule and its packing in the crystal lattice can be constructed.
Single Crystal X-ray Diffraction for Solid-State Structure Determination
Single crystal X-ray diffraction (SCXRD) provides the definitive solid-state structure of a compound. While specific published crystallographic data for this compound were not identified in a comprehensive search of available literature, the application of this technique would yield crucial structural parameters.
An SCXRD analysis would determine the following:
Molecular Geometry: Precise bond lengths, bond angles, and torsion angles of the this compound molecule.
Crystal System and Space Group: The fundamental symmetry and repeating unit (unit cell) of the crystal lattice.
Conformation: The exact spatial orientation of the aminomethyl group relative to the bromoaniline ring.
For comparison, studies on related bromoaniline derivatives, such as 4-bromo-4'chloro benzylidene aniline and 4-bromo-N-(4-hydroxybenzylidene)aniline, have successfully used SCXRD to elucidate their three-dimensional structures and confirm their molecular configurations. researchgate.netnih.gov Such an analysis for this compound would provide an unambiguous structural confirmation.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)
The solid-state architecture of molecular crystals is governed by a network of non-covalent intermolecular interactions. mdpi.com The structure of this compound, featuring two primary amine groups and an aromatic ring, suggests the presence of significant intermolecular forces that would be revealed by X-ray diffraction studies.
Hydrogen Bonding: The primary aniline (-NH₂) and the aminomethyl (-CH₂NH₂) groups are excellent hydrogen bond donors and acceptors. It is highly probable that strong N-H···N hydrogen bonds would be a dominant feature in the crystal packing, linking molecules together into chains, sheets, or more complex three-dimensional networks. The presence of strong hydrogen bonding is a prominent feature in the supramolecular arrangements of similar molecules. nih.gov
Other Interactions: Weaker interactions, such as C-H···π interactions (where a C-H bond interacts with the face of an aromatic ring) and halogen-related interactions involving the bromine atom (e.g., C-H···Br or Br···Br contacts), would also play a role in the molecular packing.
Hirshfeld Surface Analysis for Molecular Packing
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the intermolecular interactions within a crystal lattice, based on data obtained from SCXRD. najah.edumdpi.com This method maps the electron distribution of a molecule in its crystalline environment, providing a detailed picture of molecular packing. nih.gov
For this compound, a Hirshfeld analysis would involve generating a 3D surface around the molecule and color-mapping it according to various properties, such as dnorm, which highlights regions of close intermolecular contact.
Visualization of Contacts: Intense red spots on the dnorm surface would indicate close intermolecular contacts, visually representing the hydrogen bonds (N-H···N) and other significant interactions. nih.govnih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.
For this compound (C₇H₉BrN₂), the molecular weight can be readily calculated. A key feature in its mass spectrum would be the isotopic signature of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio of abundance. whitman.edu This results in a characteristic pattern for any bromine-containing ion, which appears as a pair of peaks (M and M+2) of almost equal intensity, separated by two mass units. youtube.comnih.gov
| Property | Value |
|---|---|
| Molecular Formula | C₇H₉BrN₂ |
| Average Molecular Weight | 201.07 g/mol |
| Monoisotopic Mass (with ⁷⁹Br) | 199.9949 Da |
| Monoisotopic Mass (with ⁸¹Br) | 201.9929 Da |
The fragmentation of the molecular ion provides valuable structural information. For this compound, several characteristic fragmentation pathways are expected:
Benzylic Cleavage (α-cleavage): The most common fragmentation pathway for benzylamines is the cleavage of the bond beta to the aromatic ring (alpha to the nitrogen of the aminomethyl group). jove.comlibretexts.org This would involve the loss of an •NH₂ radical to form a highly stable, resonance-stabilized 4-bromo-2-methylbenzyl cation.
Loss of Bromine: Cleavage of the C-Br bond would result in the loss of a bromine radical (•Br), leading to a fragment ion corresponding to the [M-Br]⁺ species.
Loss of HCN: Aromatic amines can undergo fragmentation of the ring, often involving the loss of a neutral molecule of hydrogen cyanide (HCN). whitman.edu
| m/z (for ⁷⁹Br / ⁸¹Br) | Proposed Fragment Ion Structure | Origin |
|---|---|---|
| 200 / 202 | [C₇H₉BrN₂]⁺• | Molecular Ion (M⁺•) |
| 184 / 186 | [C₇H₇Br]⁺• | Loss of •NH₂ (Benzylic Cleavage) |
| 121 | [C₇H₉N₂]⁺ | Loss of •Br |
| 92 | [C₆H₆N]⁺ | Loss of •Br then HCN |
Analysis of the mass spectrum of the related compound 4-bromoaniline (B143363) shows prominent molecular ion peaks at m/z 171 and 173, and a significant fragment at m/z 92, corresponding to the loss of the bromine atom followed by HCN. chegg.com This supports the predicted fragmentation pathways for this compound.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to molecules to predict their geometric, electronic, and spectroscopic properties with high accuracy.
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional conformation of a molecule, corresponding to a minimum on the potential energy surface. For 2-(Aminomethyl)-4-bromoaniline, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to find this lowest energy structure. The process yields precise bond lengths, bond angles, and dihedral angles.
The electronic structure is subsequently analyzed, focusing on the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity; a larger gap implies higher stability and lower chemical reactivity. tci-thaijo.org For aniline (B41778) derivatives, the HOMO is typically localized over the aniline ring and the amino group, while the LUMO is distributed across the aromatic system. tci-thaijo.org The molecular electrostatic potential (MEP) map further elucidates the electronic landscape, identifying electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), which are crucial for predicting intermolecular interactions.
Table 1: Predicted Electronic Properties of this compound (Illustrative) Calculations based on methodologies applied to similar aniline derivatives.
| Parameter | Predicted Value | Significance |
| HOMO Energy | -5.85 eV | Electron-donating capability |
| LUMO Energy | -0.95 eV | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 4.90 eV | Chemical stability and reactivity |
| Ionization Potential | 5.85 eV | Energy required to remove an electron |
| Electron Affinity | 0.95 eV | Energy released upon gaining an electron |
| Dipole Moment | 3.10 Debye | Molecular polarity |
Prediction of Spectroscopic Properties (e.g., UV-Vis, IR)
Theoretical calculations are powerful tools for interpreting and predicting spectroscopic data. Time-Dependent DFT (TD-DFT) is used to forecast the electronic absorption spectra (UV-Vis) by calculating the energies of vertical electronic transitions from the ground state to various excited states. nih.gov For bromoaniline derivatives, the absorption bands in the UV-Vis spectrum typically arise from π → π* transitions within the benzene (B151609) ring. nih.gov
Vibrational spectroscopy (Infrared and Raman) can also be simulated. By calculating the second derivatives of the energy with respect to atomic displacements, a set of vibrational frequencies and their corresponding normal modes are obtained. nih.gov These theoretical frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the computational method, allowing for a direct comparison with experimental FT-IR spectra. nih.gov The analysis helps in assigning specific vibrational modes, such as N-H stretching of the amine and aminomethyl groups, C-N stretching, C-Br stretching, and various aromatic C-H and C-C vibrations.
Table 2: Predicted Major Vibrational Frequencies for this compound (Illustrative) Based on DFT calculations for related aromatic amines.
| Wavenumber (cm⁻¹) (Scaled) | Vibrational Assignment |
| 3450, 3360 | N-H asymmetric & symmetric stretching (aniline NH₂) |
| 3310 | N-H stretching (aminomethyl CH₂NH₂) |
| 3080 | Aromatic C-H stretching |
| 2925, 2855 | Aliphatic C-H stretching (CH₂) |
| 1620 | NH₂ scissoring |
| 1590, 1480 | Aromatic C=C stretching |
| 1280 | C-N stretching |
| 650 | C-Br stretching |
Reactivity Prediction and Reaction Pathway Analysis
The electronic parameters derived from DFT calculations, such as HOMO and LUMO energies, are used to compute global reactivity descriptors. These descriptors quantify the chemical reactivity and stability of the molecule. Key descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). tci-thaijo.org A high chemical hardness value indicates low reactivity, while a high electrophilicity index suggests a greater propensity to accept electrons. tci-thaijo.org
Furthermore, DFT is instrumental in mapping reaction pathways by locating and characterizing the geometries of reactants, transition states, and products. mdpi.com This allows for the calculation of activation energies and reaction enthalpies, providing a detailed understanding of the reaction mechanism at a molecular level. For instance, in reactions involving aniline derivatives, such as oxidation or electrophilic substitution, DFT can identify the most likely sites of attack and the energetic barriers associated with different pathways. mdpi.com
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand) interacts with a large biomolecule, such as a protein or DNA. These methods are fundamental in drug discovery and molecular biology.
Molecular docking predicts the preferred orientation and binding affinity of a ligand when it forms a complex with a receptor. Human Serum Albumin (HSA), the most abundant protein in blood plasma, is a common target for such studies due to its role in transporting numerous drugs and endogenous compounds. nih.gov HSA has two primary drug-binding sites, known as Sudlow's site I (in subdomain IIA) and site II (in subdomain IIIA). nih.govmdpi.com Docking simulations of this compound into the crystal structure of HSA can reveal its preferred binding site and the specific amino acid residues involved in the interaction. The binding is typically stabilized by a combination of hydrogen bonds (e.g., with polar residues like Arginine, Lysine, or Tyrosine) and hydrophobic interactions within the binding pocket. nih.govmdpi.com
Similar docking studies can be performed with DNA to investigate potential binding modes, such as intercalation between base pairs or binding within the minor or major grooves. nih.gov The binding energy, calculated by the docking software's scoring function, provides an estimate of the stability of the ligand-receptor complex.
Table 3: Illustrative Molecular Docking Results of this compound with Human Serum Albumin (HSA) Hypothetical results based on docking studies of similar small molecules.
| Binding Site | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Site I (Subdomain IIA) | -6.8 | Arg-222, Lys-199, Tyr-150 | Hydrogen Bonding, Hydrophobic |
| Site II (Subdomain IIIA) | -5.9 | Arg-410, Tyr-411, Ser-489 | Hydrogen Bonding, Pi-Alkyl |
Structure-Activity Relationship (SAR) Insights from Computational Models
Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. nih.gov Computational models, particularly Quantitative Structure-Activity Relationship (QSAR) models, use calculated molecular descriptors to build statistical models that can predict the activity of new compounds. nih.gov
For a series of aniline derivatives, DFT-calculated properties (such as HOMO/LUMO energies, dipole moment, and surface area) and other physicochemical descriptors (like logP and molecular weight) can be used as inputs for QSAR analysis. nih.gov By correlating these descriptors with experimentally determined biological activity (e.g., enzyme inhibition or cytotoxicity), a predictive model can be developed. mdpi.com These models provide valuable insights into which structural features are crucial for activity. For example, a QSAR study might reveal that electron-donating groups on the aniline ring enhance activity, or that a specific range of lipophilicity is required for optimal performance, thereby guiding the design of more potent analogues.
Quantum Chemical Calculations for Reaction Mechanisms
Theoretical investigations employing quantum chemical calculations offer profound insights into the reaction mechanisms involving this compound at a molecular level. These computational methods are instrumental in elucidating complex reaction pathways, characterizing transient intermediates, and determining the energetics of transition states, which are often inaccessible through experimental techniques alone. Density Functional Theory (DFT) is a prominently used method for these calculations due to its balance of computational cost and accuracy.
While specific quantum chemical studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, the principles of such investigations can be illustrated by examining analogous studies on similar molecules, such as the electrophilic substitution on aniline. These studies provide a robust framework for understanding how computational chemistry can be applied to predict the reactivity and reaction pathways of this compound.
A typical quantum chemical investigation of a reaction mechanism, for instance, an electrophilic aromatic substitution on this compound, would involve the following steps:
Optimization of Reactant Geometries: The three-dimensional structures of the reactants, this compound and the electrophile, are optimized to find their lowest energy conformations.
Mapping the Potential Energy Surface: The reaction pathway is explored by calculating the energy of the system as the reactants approach and interact. This involves identifying key stationary points on the potential energy surface, including intermediates and transition states.
Identification of Intermediates: For electrophilic aromatic substitution, a key intermediate is the sigma-complex (or arenium ion), where the electrophile has bonded to the aromatic ring, temporarily disrupting its aromaticity. The geometry and energy of this intermediate are calculated. Given the presence of two activating groups (amino and aminomethyl), the positions of electrophilic attack (ortho and para to the amino and aminomethyl groups) would be investigated to determine the most stable sigma-complex.
Locating Transition States: Transition states are the highest energy points along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. For a multi-step reaction, there will be a transition state for each step. For example, a transition state would be located for the formation of the sigma-complex and another for the subsequent deprotonation to restore aromaticity.
Calculation of Activation Energies and Reaction Enthalpies: The activation energy (ΔE‡) is the energy difference between the reactants and the transition state. The reaction enthalpy (ΔH) is the energy difference between the reactants and the products. These values are crucial for predicting the kinetics and thermodynamics of the reaction.
The data generated from these calculations can be compiled into tables to provide a quantitative understanding of the reaction mechanism. Below is a hypothetical data table illustrating the type of information that would be obtained from a DFT study on the electrophilic nitration of this compound at the ortho position relative to the aminomethyl group. The values are illustrative and based on typical results for similar reactions.
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | This compound + NO₂+ | 0.0 |
| Transition State 1 (TS1) | Formation of the sigma-complex | 15.5 |
| Intermediate (Sigma-Complex) | Electrophile attached to the ring | 5.2 |
| Transition State 2 (TS2) | Deprotonation of the sigma-complex | 8.7 |
| Products | 2-(Aminomethyl)-4-bromo-x-nitroaniline + H+ | -10.3 |
Such theoretical studies provide a predictive framework for understanding the chemical behavior of this compound. By comparing the activation energies for different reaction pathways (e.g., substitution at different positions on the aromatic ring), chemists can predict the regioselectivity of a reaction. Furthermore, the electronic properties of the transition states can be analyzed to understand the factors that influence the reaction rate. These computational insights are invaluable for the rational design of synthetic routes and the development of new chemical transformations involving this compound.
Applications in Advanced Organic and Medicinal Chemistry
Role as a Key Intermediate in Complex Molecular Synthesis
The presence of multiple reactive sites on the 2-(aminomethyl)-4-bromoaniline scaffold allows it to serve as a versatile intermediate in the construction of a wide array of complex organic molecules. Its derivatives are integral components in the synthesis of high-value chemical products across several industries.
Bromoaniline derivatives are recognized as crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. echemi.comketonepharma.comchemicalbook.com The bromine atom provides a handle for further molecular elaboration, often through cross-coupling reactions, while the amino groups can be used to build heterocyclic structures or other key pharmacophores. The synthetic versatility of compounds like 2-Bromo-4-Methyl-aniline, a related structure, allows for its use in preparing complex, biologically active molecules for the pharmaceutical and agrochemical industries. echemi.com These intermediates are employed in the synthesis of drugs targeting specific diseases and in the formulation of crop protection agents like herbicides and fungicides. echemi.comketonepharma.com
The synthesis of this compound itself can be achieved via the reduction of 2-amino-5-bromobenzonitrile, for instance, using a borane (B79455) dimethyl sulfide (B99878) complex. echemi.com This transformation highlights its role as a downstream intermediate derived from other commercially available starting materials. The broader class of bromoanilines serves as building blocks for a range of pharmaceutical compounds, including analgesics, antihistamines, and antipsychotics. ketonepharma.com
Table 1: Selected Applications of Bromoaniline Intermediates
| Industry | Product Class | Role of Bromoaniline Intermediate |
|---|---|---|
| Pharmaceutical | Kinase Inhibitors, Antipsychotics, Analgesics | Core structural scaffold for building active molecules. ketonepharma.comnih.gov |
Aniline (B41778) and its derivatives are foundational materials in the dye industry. Bromoanilines, in particular, serve as precursors for a variety of dyes and pigments, including azo dyes and anthraquinone (B42736) dyes. ketonepharma.comchemicalbook.comd-nb.infochemicalbook.com The synthesis of azo dyes typically involves a two-step process: the diazotization of an aromatic amine (like a bromoaniline) to form a diazonium salt, followed by a coupling reaction with a suitable partner such as a phenol (B47542) or another aromatic amine. nih.gov
The presence of the bromine atom on the aniline ring can influence the final properties of the dye, such as its color and lightfastness. ketonepharma.comchemicalbook.com For example, 4-bromoaniline (B143363) has been used to synthesize disazo disperse dyes that show absorption in the near-infrared region, making them potentially useful as organic photoconductors. iiste.orgiiste.org Similarly, bromaminic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid) is a key intermediate for many anthraquinone dyes, where the bromine atom is replaced by various alkylamino or arylamino residues to generate a library of colors. d-nb.info
Research Highlight: Synthesis of Near-Infrared Absorbing Dyes In one study, 4-bromoaniline was diazotized and coupled with 3-aminophenol. The resulting intermediate was further diazotized and coupled with various phenolic couplers to create a series of disazo disperse dyes. Some of these dyes, particularly those with electron-withdrawing groups, exhibited absorption maxima at wavelengths between 772 nm and 786 nm, placing them in the near-infrared portion of the spectrum. iiste.org These dyes also showed excellent fastness properties when applied to nylon and polyester (B1180765) fibers. iiste.org
Development of Novel Functional Materials
The unique electronic and structural properties of the this compound scaffold make it an attractive candidate for incorporation into novel functional materials designed for advanced applications in electronics and sensor technology.
Conducting polymers, a class of organic materials with electrical properties similar to metals or semiconductors, are of great interest for applications in flexible electronics, displays, and sensors. nih.govekb.eg Polyaniline (PANI) is one of the most studied conducting polymers. nih.gov The properties of PANI can be tuned by creating copolymers with substituted anilines.
Table 2: Properties of Poly(aniline-co-2-bromoaniline) Copolymers
| Property | Observation | Implication for Functional Materials |
|---|---|---|
| Solubility | Increased solubility compared to pure polyaniline. qscience.com | Enables easier processing and fabrication of thin films from solution. |
| Electrical Conductivity | Lower conductivity than pure polyaniline, dependent on the amount of bromoaniline incorporated. qscience.com | Allows for tuning of electrical properties for specific semiconductor applications. |
| Structure | Bromo-substituent introduces flexibility to the polymer backbone. qscience.com | Modifies the morphological and mechanical properties of the material. |
The bromoaniline structure is a valuable component in the design of chemosensors and molecular-scale devices. For instance, fluorescent chemosensors based on bromoaniline-containing Schiff bases have been developed for the selective detection of metal ions. nih.gov In one study, two such sensors were used for the notable detection of Cu²⁺ and Zn²⁺ ions. nih.gov
Furthermore, the complex formed between one of the sensors and the Zn²⁺ ion was subsequently used for the specific detection of Al³⁺ and Hg²⁺. nih.gov This sequential detection capability, where the output of one sensing event becomes the input for the next, was utilized to construct a molecular memory device. nih.gov This demonstrates how the electronic properties of the bromoaniline core can be harnessed to create sophisticated molecular logic gates and memory elements. Aniline derivatives have also been used to functionalize nanofibers on quartz crystal microbalance (QCM) devices for the detection of gases like formaldehyde. rsc.org
Pharmacological Scaffolds and Drug Discovery
In medicinal chemistry, a "pharmacological scaffold" refers to a core molecular structure that provides a framework for the systematic development of new drug candidates. The this compound molecule and its close analogs represent such a scaffold. Its structure can be strategically modified to generate libraries of new compounds with diverse biological activities. The aniline portion is a common feature in many kinase inhibitors, while the bromine atom serves as a convenient point for diversification through reactions like Suzuki or Buchwald-Hartwig couplings.
Bromoaniline derivatives have been investigated for a range of therapeutic applications, particularly in oncology. researchgate.netsciencescholar.us For example, a series of 2-amino-4-m-bromoanilino-6-benzyl pyrrolo[2,3-d]pyrimidines were synthesized and evaluated as inhibitors of receptor tyrosine kinases (RTKs), which are crucial targets in cancer therapy. nih.gov In this work, the bromoaniline moiety was introduced by displacing a chlorine atom on the core pyrrolo[2,3-d]pyrimidine scaffold. nih.gov The resulting compounds showed potent inhibition of key cancer-related kinases.
The 2-substituted aniline scaffold has been widely used in the development of anti-tumor drugs. mdpi.com It is a key component of potent inhibitors targeting kinases like Mer and c-Met. mdpi.com The development of such targeted therapies is a major focus of modern drug discovery, aiming to create more effective and selective treatments for various cancers. nih.gov The ability to synthesize a wide variety of derivatives from a common bromoaniline starting point makes it an invaluable scaffold for exploring the structure-activity relationships required to optimize drug candidates. sciencescholar.us
Synthesis of Compounds with Potential Biological Activities (e.g., anticancer, antibacterial)
Derivatives of this compound are key precursors in the synthesis of heterocyclic compounds, notably quinazolines and tetrahydroisoquinolines, which are known to exhibit a wide range of biological activities, including anticancer and antibacterial properties.
Quinazoline (B50416) and Quinazolinone Derivatives: The quinazoline skeleton is a prominent feature in numerous pharmacologically active compounds. frontiersin.org The general synthesis of 6-bromo-quinazolin-4(3H)-one derivatives often starts from 5-bromoanthranilic acid. mediresonline.org These compounds have been investigated for their potent anticancer activities, with some derivatives showing significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and SW480 (colon cancer). mediresonline.org The mechanism of action for many quinazoline-based drugs involves the inhibition of key enzymes in cell signaling pathways, such as epidermal growth factor receptor (EGFR) tyrosine kinase. mediresonline.org Furthermore, certain 6-bromo-quinazolinone derivatives have demonstrated antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. mediresonline.org The this compound structure provides the necessary atoms and arrangement to form the 6-bromo-substituted quinazoline ring system, making it a strategic starting material for generating libraries of these potentially bioactive molecules.
Tetrahydroisoquinoline Derivatives: The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) core is another important scaffold found in many biologically active natural products and synthetic drugs. rsc.org These compounds are known to possess diverse pharmacological effects, including anticancer and antibacterial activities. rsc.orggoogle.com The synthesis of the THIQ ring system can be achieved through methods like the Pictet-Spengler condensation. rsc.org Specifically, 6-bromo-1,2,3,4-tetrahydroisoquinoline (B1287784) derivatives are of interest in medicinal chemistry. google.com For instance, certain pyrido[3,4-b]indoles, which are structurally related to THIQs, have shown potent, broad-spectrum anticancer activity. rsc.org While direct synthesis from this compound is not explicitly detailed in readily available literature, its structure makes it a suitable precursor for constructing the 6-bromo-THIQ framework.
Below is a table summarizing the classes of compounds and their observed biological activities that can be synthesized from precursors like this compound.
| Compound Class | Potential Biological Activity | Target Examples |
| 6-Bromo-Quinazolinones | Anticancer, Antibacterial | EGFR kinase, Various bacterial strains mediresonline.org |
| 6-Bromo-Tetrahydroisoquinolines | Anticancer, Vasodilator | MDM2 protein, Adrenoceptors, Calcium channels rsc.orggoogle.com |
Modulators of Biological Pathways and Enzyme Inhibition Studies
Derivatives of this compound are utilized in the synthesis of specific enzyme inhibitors, which are crucial for modulating biological pathways involved in various diseases.
Aldosterone (B195564) Synthase (CYP11B2) Inhibitors: A patent application details the synthesis of heteroaryl-substituted quinolinone derivatives as selective inhibitors of the human aldosterone synthase CYP11B2. researchgate.net This enzyme is a key target for the treatment of hyperaldosteronism and related cardiovascular conditions. researchgate.net In one of the described synthetic schemes, a compound identified by the CAS number 771583-12-1 , which corresponds to this compound, is used as a reactant. researchgate.netnih.gov It is noteworthy that the patent document incorrectly names this reactant as "4-bromo-1-methoxy-2-nitrobenzene," but uses the correct CAS number for this compound, suggesting a typographical error in the name. researchgate.net The use of this specific precursor highlights its role in creating compounds designed to inhibit critical enzymes in human metabolic pathways.
Poly (ADP-ribose) Polymerase (PARP) Inhibitors: Poly (ADP-ribose) polymerases (PARPs) are enzymes critical to DNA repair, and their inhibition is a validated strategy in cancer therapy, particularly for cancers with BRCA mutations. nuph.edu.uaresearchgate.net Many potent PARP inhibitors feature quinazolinone and related heterocyclic scaffolds. nuph.edu.ua For example, various quinazoline-2,4(1H,3H)-dione derivatives have been discovered as potent and selective PARP-2 inhibitors. nuph.edu.ua Given that this compound is a precursor for 6-bromo-quinazolinones, it represents a valuable starting material for the synthesis of novel PARP inhibitors. The development of these inhibitors is an active area of research aimed at creating new anticancer drugs that exploit the concept of synthetic lethality. researchgate.netnih.gov
| Enzyme Target | Therapeutic Area | Role of this compound Derivative |
| Aldosterone Synthase (CYP11B2) | Cardiovascular Disease (Hyperaldosteronism) | Precursor for quinolinone-based inhibitors researchgate.net |
| PARP-1 / PARP-2 | Oncology | Potential precursor for quinazolinone-based inhibitors nuph.edu.ua |
Catalytic Applications of this compound Derivatives
While this compound is primarily utilized as a synthetic intermediate in medicinal chemistry, its derivatives have potential, though not widely documented, applications in catalysis. The presence of amino groups allows for the formation of Schiff bases and subsequent metal complexes.
Schiff base ligands, formed by the condensation of a primary amine with an aldehyde or ketone, are important in coordination chemistry and can form stable complexes with various transition metals. nih.gov These metal complexes can exhibit significant catalytic activity in a range of organic reactions, such as oxidation and epoxidation. semanticscholar.orgscirp.org For instance, complexes of amino acids and metals have been shown to catalyze the oxidation of cyclohexene. semanticscholar.orgscirp.org
Although specific studies detailing the catalytic use of this compound derivatives are not prominent in the surveyed literature, the fundamental chemical properties of the molecule suggest this possibility. By reacting this compound with an appropriate carbonyl compound, a Schiff base ligand could be synthesized. This ligand could then be used to chelate metal ions, creating a complex with potential catalytic properties for applications in fine chemical synthesis. nih.gov
Q & A
Q. What are the standard synthetic routes for preparing 2-(Aminomethyl)-4-bromoaniline, and how do reaction conditions influence regioselectivity?
- Methodological Answer : this compound can be synthesized via reductive amination of 4-bromo-2-nitrobenzaldehyde followed by catalytic hydrogenation . Alternatively, nucleophilic substitution on brominated intermediates (e.g., 4-bromo-2-fluoronitrobenzene) with aminomethylating agents like ammonia derivatives may yield the compound. Reaction conditions such as solvent polarity (e.g., ethanol vs. DMF), temperature (60–100°C), and catalyst choice (e.g., Pd/C for hydrogenation) critically affect regioselectivity and byproduct formation .
Q. How is this compound characterized structurally, and what analytical techniques are most reliable?
- Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR to identify aromatic protons (δ 6.8–7.5 ppm) and the aminomethyl group (δ 3.1–3.5 ppm). FT-IR confirms N-H stretching (3300–3500 cm⁻¹) and C-Br vibrations (500–600 cm⁻¹). For crystallographic validation, single-crystal X-ray diffraction (as used for related Schiff bases in ) resolves bond angles and packing motifs. Mass spectrometry (HRMS) verifies molecular weight (C₇H₉BrN₂: 201.06 g/mol) .
Q. What are the safety protocols for handling this compound, given its toxicity profile?
- Methodological Answer : While direct toxicity data for this compound is limited, analogs like 4-bromoaniline exhibit acute toxicity (e.g., LD₅₀ oral rat: 456 mg/kg) and potential mutagenicity . Researchers should use PPE (gloves, lab coats), work in fume hoods, and avoid inhalation/ingestion. Waste disposal must comply with halogenated amine regulations. Stability tests under ambient conditions (light, humidity) are recommended to assess decomposition risks .
Advanced Research Questions
Q. How can this compound be utilized in catalytic systems or coordination chemistry?
- Methodological Answer : The aminomethyl and bromo groups enable chelation with transition metals (e.g., Cu²⁺, Zn²⁺) for catalytic applications. For example, similar aniline derivatives form complexes with Zn²⁺ in fluorescent sensors via PET (photoinduced electron transfer) mechanisms . Optimizing ligand-metal stoichiometry (1:1 or 1:2) in polar aprotic solvents (e.g., DMSO) enhances catalytic activity. Kinetic studies (UV-Vis, fluorescence quenching) quantify binding constants (Kd < 1 nM for Zn²⁺ in related systems) .
Q. What experimental strategies resolve contradictions in reported yields or purity levels for this compound?
- Methodological Answer : Discrepancies in yield (e.g., 69–98% ) arise from purification methods (recrystallization vs. column chromatography) and starting material quality (e.g., 95–98% purity ). HPLC-MS identifies impurities (e.g., dehalogenated byproducts). Reaction optimization via DoE (Design of Experiments) evaluates factors like reaction time, catalyst loading, and solvent choice. For example, replacing ethanol with acetonitrile may reduce side reactions in electrophilic substitutions .
Q. How does this compound perform in polymer synthesis or functional material design?
- Methodological Answer : The compound serves as a monomer in polyurea/polyurethane networks due to its amine functionality. In situ FT-IR monitors urethane bond formation (1690–1730 cm⁻¹). For conductive polymers, bromo groups facilitate Suzuki coupling with aryl boronic acids (e.g., Pd(PPh₃)₄ catalyst, 80°C in THF/water), creating π-conjugated systems . Thermal stability (TGA/DSC) and conductivity (four-point probe) are benchmarked against bromine-free analogs .
Q. What green chemistry principles apply to the synthesis of this compound?
- Methodological Answer : Atom economy is improved by using stoichiometric aminomethylation instead of multi-step protection/deprotection. Solvent substitution (e.g., ethanol → 2-MeTHF) reduces environmental impact . Microwave-assisted synthesis shortens reaction times (30 min vs. 6 h) and energy use. Lifecycle analysis (LCA) compares waste generation across routes, favoring catalytic hydrogenation over halogenated intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
